3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that features both oxazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring, followed by the introduction of the oxadiazole moiety. The final step involves the coupling of these two fragments to form the desired compound.
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxadiazole Moiety: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives.
Coupling Reaction: The final step is the amide bond formation, which can be facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The oxazole and oxadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-fluorobenzoic acid
- (3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl chloride
Uniqueness
Compared to similar compounds, 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to the presence of both oxazole and oxadiazole rings, which confer distinct chemical properties and potential biological activities. This dual-ring structure makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-8-11(9(2)21-18-8)3-4-12(19)15-14-17-16-13(20-14)10-5-6-22-7-10/h5-7H,3-4H2,1-2H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRHATWMNSTZNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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